Duartin (-)

Description

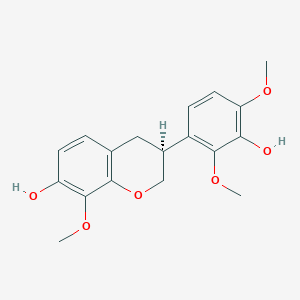

Structure

3D Structure

Properties

CAS No. |

17934-04-2 |

|---|---|

Molecular Formula |

C18H20O6 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C18H20O6/c1-21-14-7-5-12(17(22-2)15(14)20)11-8-10-4-6-13(19)18(23-3)16(10)24-9-11/h4-7,11,19-20H,8-9H2,1-3H3/t11-/m1/s1 |

InChI Key |

QVVPJFBYFYYVDM-LLVKDONJSA-N |

SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

Isomeric SMILES |

COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

Synonyms |

[S,(-)]-3,4-Dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-2H-1-benzopyran-7-ol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Biosynthesis of Duartin (-)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Duartin (-), a naturally occurring isoflavonoid (B1168493), has attracted interest within the scientific community for its potential biological activities. As a member of the pterocarpan (B192222) class of isoflavonoids, its biosynthesis is presumed to follow the general phenylpropanoid and isoflavonoid pathways. However, the specific enzymatic steps leading to the unique substitution pattern of Duartin (-) have not been fully elucidated. This technical guide presents a putative biosynthetic pathway for Duartin (-), constructed from the established principles of isoflavonoid and pterocarpan biosynthesis in leguminous plants. We detail the proposed enzymatic reactions, from core isoflavone (B191592) synthesis to the specific hydroxylation and methylation events that likely yield the final Duartin (-) molecule. Furthermore, this guide provides generalized, detailed experimental protocols for the elucidation of such pathways and templates for the presentation of quantitative data. This document is intended to serve as a foundational resource for researchers aiming to investigate the biosynthesis of Duartin (-) and other related pterocarpans, which may facilitate metabolic engineering efforts for the production of these valuable compounds.

Introduction to Duartin (-) and Pterocarpan Biosynthesis

Duartin (-) is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Pterocarpans are well-known phytoalexins in leguminous plants, playing a crucial role in plant defense mechanisms. The biosynthesis of isoflavonoids commences from the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA from L-phenylalanine.[1] This precursor is then channeled into the flavonoid/isoflavonoid pathway. The key enzymatic step that differentiates isoflavonoid from flavonoid biosynthesis is the 2,3-aryl migration of the B-ring, catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme.[2][3] This reaction is followed by dehydration to form the isoflavone scaffold.[1] Subsequent modifications, including reduction, hydroxylation, and methylation, lead to the vast diversity of isoflavonoid structures, including Duartin (-).

Proposed Biosynthetic Pathway of Duartin (-)

The proposed biosynthetic pathway for Duartin (-) begins with the formation of the isoflavone, daidzein (B1669772), a common intermediate in isoflavonoid biosynthesis. The specific substitutions on the Duartin (-) molecule suggest a series of subsequent hydroxylation and O-methylation reactions.

The key steps are proposed as follows:

-

Formation of Daidzein: The pathway starts with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) and chalcone reductase (CHR) to form isoliquiritigenin (B1662430).[4] Chalcone isomerase (CHI) then converts isoliquiritigenin to liquiritigenin.[4] Isoflavone synthase (IFS) catalyzes the aryl migration to form 2,7,4'-trihydroxyisoflavanone, which is then dehydrated by 2-hydroxyisoflavanone (B8725905) dehydratase (HID) to yield daidzein.[1][2]

-

Hydroxylation and Methylation of the A-ring: The A-ring of Duartin (-) possesses a hydroxyl group at C-7 and a methoxy (B1213986) group at C-8. Starting from daidzein (4',7-dihydroxyisoflavone), it is proposed that a hydroxylation event occurs at the C-8 position, catalyzed by an isoflavone 8-hydroxylase (I8H), a putative cytochrome P450 monooxygenase. This would be followed by O-methylation at the C-8 position by an O-methyltransferase (OMT).

-

Modifications of the B-ring: The B-ring of Duartin (-) has a hydroxyl group at C-3' and methoxy groups at C-2' and C-4'. It is hypothesized that the B-ring of an isoflavone intermediate undergoes hydroxylation at the C-3' position, catalyzed by an isoflavone 3'-hydroxylase (I3'H).[5] This would be followed by sequential O-methylation at the C-2' and C-4' positions, catalyzed by specific O-methyltransferases (OMTs).[6][7]

-

Reduction to Isoflavan: The modified isoflavone then undergoes reduction to the corresponding isoflavan. This is likely a two-step process involving isoflavone reductase (IFR) to produce an isoflavanone, followed by another reduction step to yield the isoflavan.

-

Final Cyclization: Although Duartin (-) is an isoflavan, it is structurally related to pterocarpans. The final steps in pterocarpan biosynthesis involve the formation of an isoflavanol, which then undergoes a stereospecific cyclization catalyzed by a pterocarpan synthase (PTS) to form the characteristic tetracyclic pterocarpan ring system. It is possible that Duartin (-) is an intermediate or a shunt product from the main pterocarpan pathway.

Visualization of the Putative Biosynthetic Pathway

Caption: Putative biosynthetic pathway of Duartin (-).

Data Presentation

As no quantitative data for the biosynthesis of Duartin (-) is currently available, the following tables are provided as templates for researchers to structure their findings.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/mg/min) |

| e.g., I8H | Daidzein | |||

| e.g., OMT | 8-Hydroxydaidzein | |||

| e.g., IFR | B-ring Modified Isoflavone |

Table 2: Metabolite Concentrations in Different Tissues

| Metabolite | Leaf (µg/g FW) | Stem (µg/g FW) | Root (µg/g FW) |

| Daidzein | |||

| 8-Hydroxydaidzein | |||

| Duartin (-) |

Experimental Protocols

The elucidation of a biosynthetic pathway is a multifaceted process requiring a combination of genetic, biochemical, and analytical techniques. Below are generalized, detailed protocols for key experiments relevant to the characterization of the Duartin (-) biosynthetic pathway.

Identification of Candidate Genes by Transcriptome Analysis

Objective: To identify candidate genes (e.g., P450s, OMTs, reductases) involved in Duartin (-) biosynthesis from a Duartin (-)-producing plant, such as Dalbergia odorifera.[8]

Methodology:

-

Plant Material and Treatment: Grow the source plant under controlled conditions. To enhance the expression of phytoalexin biosynthesis genes, elicit the plant tissues (e.g., cell cultures, leaves, or roots) with biotic (e.g., fungal elicitors) or abiotic (e.g., UV-B, heavy metals) stressors. Collect tissue samples at various time points post-elicitation, along with untreated controls.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues using a suitable kit or protocol (e.g., Trizol method). Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform like Illumina NovaSeq.

-

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads.

-

Assemble a de novo transcriptome if a reference genome is unavailable, or map the reads to a reference genome.

-

Identify differentially expressed genes (DEGs) between elicited and control samples.

-

Annotate the DEGs by sequence homology searches against public databases (e.g., NCBI, UniProt, KEGG).

-

Specifically search for DEGs annotated as cytochrome P450 monooxygenases, O-methyltransferases, and reductases that show co-expression with known isoflavonoid pathway genes.

-

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.

Methodology:

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length coding sequences of candidate genes from cDNA using PCR.

-

Clone the amplified genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Transform the expression constructs into a suitable heterologous host (E. coli or Saccharomyces cerevisiae).

-

Induce protein expression and prepare microsomal or soluble protein fractions.

-

-

Enzyme Assays:

-

Incubate the heterologously expressed enzyme with the putative substrate (e.g., daidzein for a candidate hydroxylase) and necessary cofactors (e.g., NADPH for P450s, S-adenosyl-L-methionine for OMTs).

-

Incubate at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Identification:

-

Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).[9]

-

Compare the retention time and mass spectrum of the product with an authentic standard if available, or determine the structure by NMR spectroscopy.

-

In Vivo Gene Function Analysis

Objective: To confirm the role of a candidate gene in Duartin (-) biosynthesis within the plant.

Methodology:

-

Virus-Induced Gene Silencing (VIGS):

-

Clone a fragment of the target gene into a VIGS vector (e.g., TRV-based vector).

-

Infiltrate young plants with Agrobacterium tumefaciens carrying the VIGS construct.

-

After a few weeks, elicit the silenced and control plants and analyze the metabolome for changes in the levels of Duartin (-) and its precursors. A significant reduction in Duartin (-) levels in silenced plants would confirm the gene's involvement.

-

-

Stable Transformation:

-

Generate transgenic plants with either overexpression or knockdown/knockout of the candidate gene using Agrobacterium-mediated transformation.

-

Analyze the metabolic profiles of the transgenic lines to assess the impact on Duartin (-) accumulation.

-

Conclusion

The biosynthesis of Duartin (-) is a complex process that likely involves a series of enzymatic reactions starting from the general phenylpropanoid pathway. This guide provides a putative biosynthetic pathway for Duartin (-), based on our current understanding of isoflavonoid and pterocarpan biosynthesis. The proposed pathway offers a roadmap for researchers to investigate the specific enzymes and regulatory mechanisms involved. The experimental protocols detailed herein provide a comprehensive toolkit for the identification and functional characterization of the genes and enzymes responsible for the biosynthesis of this and other related bioactive compounds. Further research in this area will not only enhance our fundamental understanding of plant secondary metabolism but also open up avenues for the biotechnological production of valuable pharmaceuticals.

References

- 1. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 3. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Isoflavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 6. Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of a novel O-methyl-isoflavone by regioselective sequential hydroxylation and O-methylation reactions in Streptomyces avermitilis host system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Duartin: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duartin is a naturally occurring isoflavonoid (B1168493), a class of secondary metabolites known for their diverse biological activities. Its chemical structure is (3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol[1][2]. Recent research has highlighted its potential as an anti-rickettsial agent, making it a compound of interest for further investigation and drug development[3][4]. This technical guide provides a comprehensive overview of Duartin's natural sources, its distribution within those sources, detailed experimental protocols for its isolation and quantification, and insights into its potential biological signaling pathways.

Natural Sources and Distribution

Duartin has been identified in a select number of plant species, primarily within the Fabaceae family. The known natural sources of Duartin include:

Isoflavonoids, including Duartin, are predominantly found in the heartwood of these trees[6][7][8]. The heartwood is the dense inner part of a tree trunk, yielding the hardest timber. The concentration of these compounds tends to increase from the sapwood to the heartwood, with the transition zone showing a significant accumulation of these secondary metabolites[7][9]. While specific quantitative data for Duartin is not extensively available, studies on other flavonoids in Dalbergia odorifera can provide an estimate of the concentration range to be expected.

Table 1: Quantitative Data of Select Flavonoids in Dalbergia odorifera Heartwood

| Compound | Concentration Range (mg/g of dry weight) | Analytical Method | Reference |

| Naringenin | Not specified, but detected | UPLC-MS/MS | [1] |

| Isoliquiritigenin | Not specified, but detected | UPLC-MS/MS | [1] |

| Dalbergin | Not specified, but detected | UPLC-MS/MS | [1] |

| Formononetin | Not specified, but detected | UPLC-MS/MS | [1] |

| Sativanone | 1.45 - 20.90 | HPLC-UV | [1] |

| 3'-O-methylviolanone | Not specified, but detected | UPLC-MS/MS | [1] |

Note: This table provides data for other flavonoids found in Dalbergia odorifera, which can serve as a reference for the potential concentration of Duartin.

Experimental Protocols

The isolation and quantification of Duartin from its natural sources involve a series of steps, from the preparation of the plant material to the final analysis. The following protocols are representative of the methodologies used for isoflavonoids from Dalbergia species.

Isolation of Duartin from Dalbergia Heartwood

This protocol describes a general procedure for the extraction and chromatographic separation of Duartin.

2.1.1. Materials and Equipment

-

Dried heartwood of Dalbergia odorifera or other Duartin-containing species

-

Grinder or mill

-

Soxhlet apparatus or reflux extraction setup

-

Rotary evaporator

-

Glass chromatography column

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

Solvents: Hexane (B92381), Methanol, Ethyl acetate (B1210297), Benzene (or a less toxic alternative like toluene)

-

Glassware (beakers, flasks, etc.)

-

UV lamp for TLC visualization

2.1.2. Protocol

-

Preparation of Plant Material:

-

The collected heartwood is washed, shade-dried, and then pulverized into a coarse powder.

-

-

Extraction:

-

The powdered heartwood is subjected to successive extraction with solvents of increasing polarity.

-

A common starting point is a defatting step with a non-polar solvent like hexane to remove lipids and waxes.

-

This is followed by exhaustive extraction with a more polar solvent, such as methanol, using a Soxhlet apparatus or by refluxing for several hours[10][11].

-

The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica gel.

-

The column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient might involve mixtures of hexane-ethyl acetate or benzene-ethyl acetate[10].

-

Fractions of the eluate are collected and monitored by TLC.

-

Fractions containing the compound of interest (as identified by its Rf value on TLC) are combined.

-

The solvent is evaporated from the combined fractions to yield the isolated Duartin. Further purification can be achieved by recrystallization or preparative HPLC.

-

Quantification of Duartin by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of Duartin in a plant extract.

2.2.1. Materials and Equipment

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Syringe filters (0.45 µm)

-

HPLC grade solvents: Acetonitrile (B52724), Methanol, Water (with formic acid or trifluoroacetic acid for pH adjustment)

-

Duartin standard (if available) or a related isoflavonoid standard for relative quantification

-

Volumetric flasks and pipettes

2.2.2. Protocol

-

Sample Preparation:

-

A known weight of the dried plant extract is dissolved in a suitable solvent (e.g., methanol).

-

The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used, consisting of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol)[12][13][14]. The gradient program is optimized to achieve good separation of the compounds of interest.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is usually maintained at a constant temperature, for example, 25°C.

-

Detection: The UV detector is set at a wavelength where isoflavonoids show maximum absorbance, typically around 260 nm[15].

-

Injection Volume: A standard injection volume is 10-20 µL.

-

-

Quantification:

-

A calibration curve is prepared by injecting known concentrations of a Duartin standard.

-

The peak area of Duartin in the sample chromatogram is compared to the calibration curve to determine its concentration in the extract.

-

If a pure Duartin standard is unavailable, quantification can be performed relative to a commercially available, structurally similar isoflavonoid standard.

-

Signaling Pathways and Experimental Workflows

Wnt/β-Catenin Signaling Pathway

Isoflavonoids, the class of compounds to which Duartin belongs, have been shown to modulate the Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation, differentiation, and apoptosis, and its dysregulation is often implicated in cancer[1][16][17]. Genistein, a well-studied isoflavone (B191592), has been shown to inhibit this pathway, suggesting a potential mechanism for its anti-cancer effects[5][17][18]. It is plausible that Duartin may exert similar effects.

Caption: A simplified diagram of the Wnt/β-catenin signaling pathway and potential points of modulation by isoflavonoids like Duartin.

Experimental Workflow for Anti-Rickettsial Screening

The anti-rickettsial activity of Duartin was identified through a high-throughput phenotypic screen[3][4]. The following diagram illustrates a generalized workflow for such a screening process.

Caption: A generalized workflow for a high-throughput screening assay to identify inhibitors of intracellular Rickettsia growth.

Conclusion

Duartin is an isoflavonoid with promising biological activity, found in the heartwood of several Dalbergia species and Machaerium opacum. While further research is needed to fully elucidate its concentration in these natural sources and its precise mechanisms of action, the protocols and information presented in this guide provide a solid foundation for researchers and drug development professionals. The methodologies for isolation and quantification are well-established for related compounds, and the potential for Duartin to modulate key signaling pathways like Wnt/β-catenin warrants further investigation for its therapeutic potential. The discovery of its anti-rickettsial properties opens up new avenues for the development of novel treatments for infectious diseases.

References

- 1. Flavonoids and Wnt/β-Catenin Signaling: Potential Role in Colorectal Cancer Therapies [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Rickettsia Aglow: A Fluorescence Assay and Machine Learning Model to Identify Inhibitors of Intracellular Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rickettsia Aglow: A Fluorescence Assay and Machine Learning Model to Identify Inhibitors of Intracellular Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of soybean isoflavones on Wnt/β-catenin and the TGF-β1 signaling pathway in renal tissue of type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Patterns of Heartwood Formation and Its Key Response Signaling Molecules in Dalbergia odorifera T. Chen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. scienggj.org [scienggj.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Insights into the antiosteoporotic mechanism of the soy-derived isoflavone genistein: Modulation of the Wnt/beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Duartin (-)

An In-depth Technical Guide on the Chemical Structure and Properties of Duartin (-)

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Duartin (-). The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data and experimental context.

Chemical Identity and Structure

Duartin (-) is an isoflavonoid, a class of naturally occurring phenolic compounds.[1] It has been identified in plant species such as Dalbergia parviflora and Dalbergia odorifera.[1] The chemical identity of Duartin (-) is defined by its specific stereochemistry and molecular structure.

-

IUPAC Name : (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol[1]

-

CAS Number : 17934-04-2[1]

-

Molecular Formula : C₁₈H₂₀O₆[1]

-

Synonyms : [S,(-)]-3,4-Dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-2H-1-benzopyran-7-ol, CHEBI:107650[1]

The structure consists of a chromane (B1220400) core with methoxy (B1213986) and hydroxy substitutions, linked to a substituted phenyl group at the 3-position. The designation "(-)" and the "(3S)" in the IUPAC name indicate the specific stereoisomer. Its enantiomer is Duartin (+), or (3R)-Duartin.[2][3]

Physicochemical Properties

The physicochemical properties of Duartin (-) have been computationally predicted and are summarized below. These parameters are crucial for assessing its drug-likeness, including absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Property | Value | Source |

| Molecular Weight | 332.3 g/mol | PubChem[1][3] |

| Exact Mass | 332.12598835 Da | PubChem[1][3] |

| XLogP3 (Lipophilicity) | 2.9 | PubChem[1][3] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 77.4 Ų | PubChem[1][3] |

| Heavy Atom Count | 24 | PubChem[1] |

Biological Activity and Therapeutic Potential

Information regarding the specific biological activity of the Duartin (-) enantiomer is limited in the available literature. However, its racemic mixture or the (+) enantiomer has been investigated for certain therapeutic properties.

Duartin has been identified as an anti-rickettsial compound, showing potential for treating infections from Rickettsia spp. and other obligate intracellular bacteria.[2] Additionally, studies have explored the anti-inflammatory activity of isoflavonoids, including duartin, in rats and mice, suggesting a potential role in modulating inflammatory pathways.[2] It is important to note that these activities have been associated with "Duartin" generally or the (+) enantiomer, and further research is required to determine the specific activity of Duartin (-).

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of Duartin (-) are not extensively documented in the provided search results. However, a representative protocol for evaluating the cytotoxic activity of a natural product, adapted from methodologies used for similar compounds like Ludartin, is provided for illustrative purposes.[4]

Representative Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol outlines a common method for assessing the in vitro cytotoxicity of a compound against human cancer cell lines.[4]

-

Cell Preparation:

-

Plate cells from human cancer cell lines (e.g., A-549 lung, THP-1 leukemia, PC-3 prostate, HCT-116 colon) in 96-well plates at an appropriate density.[4]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Duartin (-) in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the compound in the culture medium.

-

Replace the medium in the wells with the medium containing the various concentrations of Duartin (-). Include a vehicle control (DMSO) and a positive control.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Fixation and Staining:

-

Terminate the experiment by fixing the cells with a cold trichloroacetic acid (TCA) solution.

-

Wash the plates with water and allow them to air dry.

-

Stain the fixed cells with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid.

-

Remove the unbound dye by washing with 1% acetic acid and allow the plates to air dry.

-

-

Data Acquisition and Analysis:

-

Solubilize the bound SRB dye with a 10 mM Tris base solution.

-

Measure the optical density (OD) at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of inhibition against the compound concentration.

-

Visualizations: Workflows and Pathways

To illustrate the relationships in compound evaluation and potential mechanisms of action, the following diagrams are provided.

Caption: General workflow for isolating and evaluating a natural product.

Caption: Hypothetical inhibition of the NF-κB pathway by Duartin (-).

References

- 1. Duartin (-) | C18H20O6 | CID 6710727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Duartin | C18H20O6 | CID 127790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of amino analogs of Ludartin: potent and selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Duartin: A Comprehensive Technical Guide to a Promising Isoflavonoid Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duartin, a naturally occurring isoflavonoid (B1168493), has been identified as a secondary metabolite in several plant species, notably from the genera Machaerium and Dalbergia. As a member of the isoflavonoid class of phytochemicals, Duartin holds potential for various pharmacological applications, including antimicrobial and cytotoxic activities. This technical guide provides an in-depth overview of Duartin, covering its chemical properties, its role as a secondary metabolite with a proposed biosynthetic pathway, and a summary of its known biological activities. Detailed experimental protocols for the extraction, purification, and biological evaluation of isoflavonoids are presented, alongside a discussion of the potential signaling pathways modulated by this class of compounds. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of Duartin.

Introduction to Duartin

Duartin is a pterocarpan (B192222), a type of isoflavonoid, that has been isolated from the heartwood of plant species such as Machaerium opacum and Dalbergia odorifera.[1] Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a crucial role in the plant's interaction with its environment, serving as defense compounds against pathogens, herbivores, and UV radiation. Isoflavonoids, in particular, are known for their diverse biological activities.

Chemical Properties of Duartin

| Property | Value |

| Molecular Formula | C₁₈H₂₀O₆ |

| Molecular Weight | 332.35 g/mol |

| IUPAC Name | (6aR,11aR)-3,8-dihydroxy-9-methoxy-6a,11a-dihydro-6H-benzo[1][2]furo[3,2-c]chromene |

| CAS Number | 101311-04-0 |

| Class | Isoflavonoid (Pterocarpan) |

Duartin as a Secondary Metabolite: Biosynthesis

The biosynthesis of isoflavonoids is a well-characterized branch of the phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce a variety of phenolic compounds. Although the specific enzymatic steps for Duartin biosynthesis have not been elucidated, a putative pathway can be proposed based on the established general isoflavonoid biosynthetic pathway.

The pathway initiates with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated and activated to form 4-coumaroyl-CoA. This central intermediate is then condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to the flavanone (B1672756) naringenin. The key step differentiating isoflavonoid from flavonoid biosynthesis is the 2,3-aryl migration catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme, to produce an isoflavone scaffold. Subsequent modifications, including hydroxylation, methylation, and cyclization, lead to the diverse array of isoflavonoids, including the pterocarpan structure of Duartin.

Biological Activities and Quantitative Data

While data for Duartin is limited, studies on other isoflavonoids isolated from Dalbergia odorifera provide insights into the potential cytotoxic activity of this class of compounds. The following table summarizes the reported IC50 values for other isoflavonoids from this plant against various cancer cell lines.

Table 1: Cytotoxic Activity of Isoflavonoids from Dalbergia odorifera

| Compound | Cell Line | IC50 (µM) | Reference |

| Medicarpin | SGC-7901 (gastric cancer) | 15.9 | [2] |

| Medicarpin | BEL-7402 (hepatocellular carcinoma) | 12.7 | [2] |

| Phenylbenzofuran I | BEL-7402 (hepatocellular carcinoma) | 33.5 | [2] |

Note: This data is for isoflavonoids structurally related to Duartin and isolated from the same plant source. Further research is required to determine the specific cytotoxic profile of Duartin.

Potential Mechanisms of Action: Signaling Pathways

Isoflavonoids are known to exert their biological effects by modulating a variety of cellular signaling pathways. While the specific molecular targets of Duartin have not been identified, its isoflavonoid structure suggests potential interactions with pathways commonly affected by this class of compounds. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Many isoflavonoids have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Isoflavonoids can modulate this pathway to induce cell cycle arrest and apoptosis.

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Inhibition of NF-κB signaling by isoflavonoids can lead to anti-inflammatory effects and sensitization of cancer cells to apoptosis.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the extraction, purification, and biological evaluation of isoflavonoids like Duartin from plant sources.

Extraction and Isolation of Duartin

This protocol describes a general procedure for the extraction and isolation of isoflavonoids from the heartwood of Dalbergia or Machaerium species.

Materials and Reagents:

-

Dried and powdered heartwood of the plant material

-

Methanol (B129727) (analytical grade)

-

Hexane (B92381) (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional shaking. Repeat the extraction process three times.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as hexane, and ethyl acetate.

-

Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain Duartin, to silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate.

-

Gel Filtration: Further purify the fractions containing Duartin using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Purity Assessment: Monitor the purification process using Thin Layer Chromatography (TLC) and confirm the structure and purity of the isolated Duartin using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anti-rickettsial Activity Assay

This protocol outlines a general method for assessing the in vitro anti-rickettsial activity of a compound like Duartin using a plaque reduction assay.

Materials and Reagents:

-

Vero cells (or other suitable host cell line)

-

Rickettsia species (e.g., R. rickettsii)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Duartin stock solution (in DMSO)

-

Crystal Violet solution

Procedure:

-

Cell Culture: Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Infection: Seed the cells in 24-well plates and grow to confluence. Infect the cell monolayers with a suspension of Rickettsia to produce a countable number of plaques.

-

Treatment: After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of Duartin.

-

Incubation: Incubate the plates for 5-7 days until plaques are visible.

-

Staining and Counting: Fix the cells with formalin and stain with crystal violet. Count the number of plaques in each well.

-

IC50 Determination: Calculate the concentration of Duartin that reduces the number of plaques by 50% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials and Reagents:

-

Human cancer cell lines (e.g., HeLa, HepG2)

-

DMEM or RPMI-1640 medium

-

FBS

-

Penicillin-Streptomycin solution

-

Duartin stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Duartin and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

Conclusion

Duartin, as an isoflavonoid secondary metabolite, represents a promising scaffold for the development of new therapeutic agents. While its reported anti-rickettsial activity warrants further investigation, the broader class of isoflavonoids has demonstrated significant potential in oncology and infectious diseases. The information and protocols provided in this technical guide offer a solid foundation for researchers to explore the pharmacological properties of Duartin and to elucidate its mechanisms of action. Further studies are crucial to isolate and characterize Duartin in sufficient quantities for comprehensive biological screening and to validate its therapeutic potential through in vivo studies. The exploration of its effects on key signaling pathways will be instrumental in understanding its molecular pharmacology and guiding future drug development efforts.

References

- 1. Chemical constituents of Machaerium hirtum Vell. (Fabaceae) leaves and branches and its anti-inflammatory activity evaluation | Semantic Scholar [semanticscholar.org]

- 2. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Duartin (-): A Comprehensive Technical Review of its Biological and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duartin (-), a naturally occurring isoflavan, has been isolated from plant species such as Dalbergia parviflora and Machaerium opacum. As a member of the isoflavonoid (B1168493) class of compounds, which are known for their diverse biological activities, Duartin (-) has been the subject of preliminary investigations to elucidate its pharmacological potential. This technical guide provides an in-depth overview of the current scientific knowledge on the biological and pharmacological activities of Duartin (-), with a focus on presenting available quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Biological and Pharmacological Activities

Current research suggests that Duartin (-) possesses anti-rickettsial properties and has been evaluated for its anti-inflammatory and antioxidant effects. The following sections detail the findings in these areas.

Anti-rickettsial Activity

A study identified Duartin (-) as a promising anti-rickettsial agent. It was found to be highly specific, efficacious, and non-cytotoxic in a high-throughput phenotypic screen for growth inhibitors of intracellular Rickettsia spp.[1] Both Duartin (-) and another compound, JSF-3204, demonstrated in vitro growth inhibition of Rickettsia prowazekii, the causative agent of epidemic typhus.[1]

Anti-inflammatory Activity

An early study investigating the anti-inflammatory potential of Duartin (-) reported it to be ineffective in the experimental models used.[2] In this study, while the citrus bioflavonoid hesperidin (B1673128) showed significant anti-inflammatory effects in carrageenan-induced paw edema and other models, equal doses of Duartin (-) and claussequinone (B1216584) did not produce any significant anti-inflammatory activity.[2]

Antioxidant Activity

The antioxidant potential of a range of isoflavonoids from Dalbergia parviflora has been assessed using various in vitro assays. While this study provides a comprehensive structure-activity relationship for isoflavones, isoflavanones, and isoflavans from this plant source, specific data for Duartin (-) is not explicitly detailed in the accessible literature.

Quantitative Data

The available quantitative data for the biological activities of Duartin (-) is currently limited. The following table summarizes the reported findings.

| Biological Activity | Assay | Target Organism/Cell Line | Result | Reference |

| Anti-rickettsial | In vitro growth inhibition | Rickettsia prowazekii | Efficacious inhibitor | [1] |

| Cytotoxicity | Not specified | Not specified | Noncytotoxic | [1] |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | - | Ineffective | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The protocols for the key biological assays mentioned are outlined below.

Anti-rickettsial Activity Assay (High-Throughput Phenotypic Screen)

The anti-rickettsial activity of Duartin (-) was identified using a fluorescence-based high-throughput screen with Rickettsia canadensis as a model organism.[1]

Experimental Workflow:

Caption: Workflow for the high-throughput screening of anti-rickettsial compounds.

Methodology:

-

Cell Culture: Vero cells are seeded into 96-well plates and cultured to form a confluent monolayer.

-

Bacterial Infection: The cells are infected with a strain of Rickettsia canadensis engineered to express a green fluorescent protein (uvGFP).

-

Compound Administration: Test compounds, including Duartin (-), are added to the wells at various concentrations.

-

Incubation: The infected cells are incubated with the compounds for a period that allows for bacterial replication in the control wells.

-

Imaging and Analysis: The plates are imaged using a high-content imaging system to quantify the area of uvGFP fluorescence in each well, which corresponds to the extent of bacterial growth. The percentage of growth inhibition is then calculated relative to untreated control wells.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema assay.

Methodology:

-

Animal Grouping: Male Wistar rats are randomly divided into control and treatment groups.

-

Compound Administration: The treatment groups receive Duartin (-) or a positive control (e.g., hesperidin) via a specific route (e.g., subcutaneous or oral administration) at predetermined doses. The control group receives the vehicle.

-

Induction of Inflammation: After a set pre-treatment time, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

Signaling Pathways

The specific signaling pathways modulated by Duartin (-) have not yet been elucidated. However, isoflavonoids, as a class, are known to interact with various cellular signaling cascades. For instance, some isoflavonoids can modulate pathways involved in inflammation, such as the NF-κB signaling pathway. Below is a generalized diagram of the NF-κB signaling pathway, which is a common target for anti-inflammatory compounds. It is important to note that this is an illustrative example, and the interaction of Duartin (-) with this or any other pathway has not been experimentally confirmed.

Caption: Generalized NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Conclusion

The current body of scientific literature indicates that Duartin (-) is a promising anti-rickettsial agent with a favorable non-cytotoxic profile. However, its anti-inflammatory activity appears to be limited in the models tested so far. Further research is warranted to fully characterize its pharmacological profile, including its mechanism of action against Rickettsia, its potential for enzyme inhibition, and its effects on cellular signaling pathways. The detailed experimental protocols provided herein serve as a foundation for future investigations into this naturally occurring isoflavan.

References

Duartin (-): A Hypothetical Exploration of its Anti-Cancer Mechanism of Action

Disclaimer: The following document is a hypothetical case study. The compound "Duartin (-)" is a fictional molecule created for illustrative purposes due to the lack of publicly available research on a real compound named Duartin. The data, experimental protocols, and proposed mechanism of action are representative of early-stage drug discovery and are not based on actual experimental results.

This technical whitepaper provides a preliminary overview of the hypothesized mechanism of action for Duartin (-), a novel small molecule inhibitor under investigation for its potential anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the early-stage characterization of new therapeutic agents.

Introduction

The search for novel anti-cancer therapies remains a cornerstone of oncological research. A promising strategy involves the targeted inhibition of signaling pathways that are aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival.[1][2] Duartin (-) is a synthetic isoflavonoid (B1168493) derivative that has demonstrated potent cytotoxic effects against a panel of human cancer cell lines in initial screenings. This document outlines the preliminary studies conducted to elucidate its mechanism of action, focusing on its interaction with the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[2]

In Vitro Cytotoxicity

The initial evaluation of Duartin (-) involved assessing its cytotoxic activity against a panel of human cancer cell lines using a standard MTT assay. The results, summarized in Table 1, indicate a potent and selective effect on cancer cells compared to non-malignant cells.

Table 1: In Vitro Cytotoxicity of Duartin (-)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 |

| A549 | Lung Carcinoma | 3.1 ± 0.5 |

| PC-3 | Prostate Cancer | 1.8 ± 0.2 |

| HCT116 | Colon Carcinoma | 4.2 ± 0.6 |

| HEK293 | Normal Human Embryonic Kidney | > 50 |

Kinase Inhibition Profile

To identify potential molecular targets of Duartin (-), an in vitro kinase inhibition screen was performed against a panel of 96 kinases. Duartin (-) demonstrated significant inhibitory activity against phosphoinositide 3-kinase (PI3K), a key upstream regulator of the AKT/mTOR pathway.

Table 2: Kinase Inhibition Profile of Duartin (-)

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

| PI3Kα | 89 ± 5 | 75 ± 8 |

| PI3Kβ | 45 ± 7 | > 1000 |

| PI3Kγ | 38 ± 6 | > 1000 |

| PI3Kδ | 52 ± 9 | > 1000 |

| AKT1 | 12 ± 3 | > 10000 |

| mTOR | 8 ± 2 | > 10000 |

Proposed Signaling Pathway Inhibition

Based on the kinase inhibition data, we hypothesize that Duartin (-) exerts its anti-cancer effects primarily through the inhibition of the PI3Kα isoform. This inhibition is expected to block the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis.

Experimental Protocols

-

Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with serial dilutions of Duartin (-) (0.1 to 100 µM) or vehicle control (0.1% DMSO) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated using a four-parameter logistic curve fit.

-

Assay Principle: A radiometric kinase assay was used to measure the phosphorylation of a substrate by the target kinase.

-

Reaction Mixture: The reaction mixture contained the respective kinase, a specific substrate, ATP (γ-33P-ATP), and varying concentrations of Duartin (-).

-

Incubation: The reaction was incubated for 60 minutes at 30°C.

-

Termination and Detection: The reaction was terminated, and the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter.

-

Data Analysis: The percent inhibition was calculated relative to a vehicle control, and IC50 values were determined by non-linear regression.

To confirm the on-target effect of Duartin (-) in a cellular context, a Western blot analysis was performed to measure the levels of phosphorylated AKT (p-AKT), a direct downstream target of PI3K.

Table 3: Densitometry Analysis of Phospho-AKT Levels in MCF-7 Cells

| Treatment | Concentration (µM) | Relative p-AKT Levels (Normalized to Total AKT) |

| Vehicle Control | - | 1.00 |

| Duartin (-) | 1 | 0.45 ± 0.05 |

| Duartin (-) | 5 | 0.12 ± 0.03 |

| Duartin (-) | 10 | 0.03 ± 0.01 |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the Western blot analysis.

Conclusion and Future Directions

These preliminary studies suggest that Duartin (-) is a potent and selective inhibitor of PI3Kα. Its cytotoxic effects in cancer cell lines correlate with the inhibition of the PI3K/AKT/mTOR signaling pathway. Future studies will focus on confirming the direct binding of Duartin (-) to PI3Kα, evaluating its efficacy in preclinical animal models, and further characterizing its pharmacokinetic and toxicological profiles. These investigations are essential to determine the potential of Duartin (-) as a novel anti-cancer therapeutic agent. The development of targeted therapies requires a thorough understanding of the drug's mechanism of action to predict its clinical utility and potential for combination therapies.[3]

References

A Technical Guide to the Spectroscopic Identification of Duartin (-)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques and methodologies required for the identification and characterization of Duartin (-), an isoflavonoid (B1168493) compound. Due to the limited availability of specific experimental data for Duartin (-), this document focuses on the established protocols and expected spectroscopic data ranges for the isoflavan (B600510) class of compounds, to which Duartin (-) belongs. This guide will equip researchers with the necessary information to extract, purify, and identify Duartin (-) or structurally similar isoflavonoids from natural sources.

Introduction to Duartin (-)

Duartin (-) is an isoflavonoid, a class of naturally occurring phenolic compounds. Its chemical structure, as determined by PubChem, is (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol[1]. The molecular formula is C18H20O6, with a molecular weight of approximately 332.3 g/mol [1]. Isoflavonoids are known for their potential biological activities and are of significant interest in pharmaceutical research and drug development[2]. The accurate identification and characterization of these compounds are crucial first steps in any scientific investigation.

Experimental Protocols

The isolation and spectroscopic analysis of Duartin (-) would typically follow a multi-step process involving extraction from a plant source, purification, and subsequent analysis using various spectroscopic methods.

Extraction and Purification of Isoflavonoids

A general workflow for the extraction and purification of isoflavonoids like Duartin (-) is outlined below. The choice of solvent and chromatographic conditions may need to be optimized based on the specific plant matrix.

Experimental Protocol:

-

Sample Preparation: The plant material (e.g., leaves, bark, or roots) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: Maceration, sonication, or microwave-assisted extraction are commonly employed techniques. A typical procedure involves extracting the powdered plant material with a polar solvent such as methanol (B129727), ethanol, or acetone, often mixed with water (e.g., 80% methanol)[3]. The extraction is typically repeated multiple times to ensure maximum yield.

-

Solvent Evaporation: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is then subjected to chromatographic purification. A common method is column chromatography using silica (B1680970) gel or a reversed-phase C18 stationary phase. A gradient elution system with solvents of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) or methanol-water gradient) is used to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

Spectroscopic Analysis

The purified compound is then analyzed using a suite of spectroscopic techniques to elucidate its structure.

UV-Visible Spectroscopy:

-

Protocol: The purified compound is dissolved in a suitable UV-transparent solvent, such as methanol or ethanol. The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a spectrophotometer[3][4].

Infrared (IR) Spectroscopy:

-

Protocol: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is typically recorded from 4000 to 400 cm⁻¹[4].

Mass Spectrometry (MS):

-

Protocol: The sample is introduced into the mass spectrometer, often via a liquid chromatography (LC) system (LC-MS). Electrospray ionization (ESI) is a common soft ionization technique for flavonoids. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer. These experiments provide detailed information about the carbon-hydrogen framework of the molecule[5][6].

Spectroscopic Data for Isoflavan Identification

UV-Visible Spectroscopy

Isoflavonoids typically exhibit two main absorption bands in their UV-Vis spectra.

| Band | Typical Wavelength Range (nm) | Associated Structural Feature |

| Band I | 300 - 330 | B-ring (cinnamoyl system) |

| Band II | 245 - 295 | A-ring (benzoyl system) |

| Table 1: Typical UV-Vis Absorption Maxima for Isoflavans.[3][4] |

Infrared (IR) Spectroscopy

The IR spectrum of an isoflavan will show characteristic absorption bands corresponding to its functional groups.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3550 - 3200 (broad) | O-H stretching | Phenolic hydroxyl |

| ~3030 | C-H stretching | Aromatic C-H |

| 2950 - 2850 | C-H stretching | Aliphatic C-H |

| 1700 - 1500 | C=C stretching | Aromatic ring |

| 1694 (for isoflavones) | C=O stretching | Conjugated carbonyl |

| 1250 - 1000 | C-O stretching | Ether, Phenol |

| Table 2: Typical IR Absorption Bands for Isoflavans.[4][7][8] |

Mass Spectrometry

High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its elemental composition. For Duartin (-) (C18H20O6), the expected exact mass is approximately 332.1260 g/mol . Common adducts observed in ESI-MS include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and chemical environment of the protons in the molecule. The following are typical chemical shift ranges for protons in an isoflavan structure.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aromatic Protons (A and B rings) | 6.0 - 8.0 |

| Methine Proton (H-3) | 3.5 - 4.5 |

| Methylene Protons (H-2, H-4) | 2.5 - 4.5 |

| Methoxy Protons (-OCH₃) | 3.7 - 4.0 |

| Phenolic Hydroxyl Protons (-OH) | 5.0 - 13.0 (often broad) |

| Table 3: Typical ¹H NMR Chemical Shifts for Isoflavans.[5][9] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic Carbons | 100 - 165 |

| C-2 | 65 - 75 |

| C-3 | 30 - 40 |

| C-4 | 25 - 35 |

| Methoxy Carbons (-OCH₃) | 55 - 60 |

| Table 4: Typical ¹³C NMR Chemical Shifts for Isoflavans.[10][11] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of an isoflavonoid like Duartin (-).

Caption: General workflow for isoflavonoid isolation and identification.

Isoflavan Structure with Atom Numbering

This diagram shows the basic isoflavan skeleton with the standard atom numbering system used for NMR spectral assignments.

Caption: Standard atom numbering for the isoflavan skeleton.

Conclusion

The identification of Duartin (-) requires a systematic approach combining extraction and purification techniques with a suite of spectroscopic methods. While specific, published spectra for Duartin (-) are scarce, this guide provides the necessary framework for its characterization based on the well-established properties of the isoflavan class of compounds. By following the outlined experimental protocols and utilizing the provided typical spectroscopic data, researchers can confidently identify and characterize Duartin (-) and other related isoflavonoids, paving the way for further investigation into their biological properties and potential therapeutic applications.

References

- 1. Duartin (-) | C18H20O6 | CID 6710727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. The carbon-13 nuclear magnetic resonance spectra of isoflavones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

Duartin: A Technical Whitepaper on its Discovery and Anti-Rickettsial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duartin, a naturally occurring isoflavonoid (B1168493), has recently emerged as a compound of significant interest due to its demonstrated anti-rickettsial properties. This technical guide provides an in-depth overview of the discovery and historical context of Duartin, focusing on its recent identification as a potent inhibitor of intracellular Rickettsia species. This document details the experimental methodologies employed in the discovery of its bioactivity and explores its potential mechanism of action based on current understanding of isoflavonoid pharmacology. All quantitative data are presented in structured tables, and key experimental workflows and hypothetical signaling pathways are visualized using Graphviz diagrams to facilitate comprehension and further research.

Introduction and Historical Context

Duartin is an isoflavonoid, a class of polyphenolic secondary metabolites found in various plants. Its chemical structure is formally known as (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol. Historically, Duartin has been identified as a constituent of plants from the Dalbergia genus, including Dalbergia parviflora and Dalbergia odorifera.[1] These species have a history of use in traditional medicine, particularly in Asia, for treating a variety of ailments.[1][2]

While the initial isolation and characterization of Duartin as a chemical entity are documented within the broader phytochemical analysis of Dalbergia species, its specific biological activities remained largely unexplored until recently. The contemporary discovery of its potent anti-rickettsial effects has shifted the scientific focus towards its potential as a therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of Duartin is provided in Table 1. This data is essential for researchers engaged in its further development, including formulation and pharmacokinetic studies.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀O₆ | PubChem |

| Molecular Weight | 332.35 g/mol | PubChem |

| IUPAC Name | (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol | PubChem |

| CAS Number | 17934-04-2 | PubChem |

| PubChem CID | 6710727 | PubChem |

Discovery of Anti-Rickettsial Activity

The pivotal discovery of Duartin's anti-rickettsial properties was reported by Lemenze et al. in 2022.[1] Their work utilized a high-throughput phenotypic screen to identify small molecule inhibitors of intracellular Rickettsia. This study identified Duartin as a highly specific, efficacious, and non-cytotoxic compound against this genus of obligate intracellular Gram-negative bacteria.[1]

Efficacy Data

The study by Lemenze et al. demonstrated significant in vitro growth inhibition of Rickettsia prowazekii, the causative agent of epidemic typhus, by Duartin.[1] While the full quantitative data from the primary publication requires access to the complete text, the authors reported Duartin as a "highly specific" and "efficacious" inhibitor.

Experimental Protocols

The following sections detail the methodologies employed in the discovery and validation of Duartin's anti-rickettsial activity, based on the available information from the Lemenze et al. (2022) publication.

High-Throughput Screening for Anti-Rickettsial Compounds

A fluorescence-based high-throughput screen was developed to identify inhibitors of Rickettsia growth within a host cell line.

-

Host Cell Line: Vero cells were utilized as the host for Rickettsia infection.

-

Bacterial Strain for Screening: A genetically modified strain of Rickettsia canadensis expressing a green fluorescent protein (GFP) reporter (uvGFP plasmid reporter) was used for the initial high-throughput screening.[1]

-

Assay Principle: The intensity of the GFP signal served as a proxy for the extent of bacterial replication within the host cells. A reduction in fluorescence in the presence of a test compound indicated inhibitory activity.

-

Compound Library: A library of small molecules, which included Duartin, was screened for its ability to inhibit the growth of the GFP-expressing R. canadensis.

Validation of Anti-Rickettsial Activity

Compounds that showed promise in the primary screen were further validated for their efficacy against a pathogenic Rickettsia species.

-

Bacterial Strain for Validation: Rickettsia prowazekii, the etiological agent of epidemic typhus, was used to confirm the anti-rickettsial activity of Duartin.[1]

-

Infection Protocol: Vero cells were infected with R. prowazekii.

-

Treatment: The infected cells were treated with Duartin at various concentrations.

-

Readout: The extent of R. prowazekii growth inhibition was determined, likely through methods such as quantitative PCR (qPCR) or immunofluorescence microscopy to quantify bacterial load.

Cytotoxicity Assay

To ensure that the observed anti-rickettsial effect was not due to toxicity to the host cells, a cytotoxicity assay was performed.

-

Cell Line: Uninfected Vero cells were used.

-

Treatment: The cells were treated with Duartin at concentrations comparable to those used in the infection assays.

-

Assay: A standard cytotoxicity assay (e.g., MTT or LDH release assay) was likely used to assess cell viability. The results indicated that Duartin is non-cytotoxic at its effective concentrations.[1]

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the discovery of Duartin's anti-rickettsial activity.

Caption: Experimental workflow for the discovery and validation of Duartin's anti-rickettsial activity.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which Duartin inhibits Rickettsia growth has not yet been elucidated. However, based on the known biological activities of other isoflavonoids, several plausible mechanisms can be hypothesized. Isoflavonoids are known to exert a range of effects, including anti-inflammatory, antioxidant, and direct antimicrobial activities.

One potential mechanism is the modulation of host cell signaling pathways that are crucial for the intracellular survival of Rickettsia. For instance, many intracellular pathogens manipulate the host's inflammatory response to create a favorable environment for replication. The isoflavone (B191592) Biochanin A, which is structurally similar to Duartin, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3] Inhibition of NF-κB could lead to a reduction in the expression of pro-inflammatory cytokines that may be beneficial for bacterial survival.

Another possibility is the direct inhibition of bacterial processes. Some flavonoids have been reported to interfere with bacterial membrane integrity or inhibit essential enzymes.[4]

The following diagram presents a hypothetical signaling pathway for the anti-rickettsial action of Duartin, based on the known effects of related isoflavonoids.

Caption: Hypothetical signaling pathway of Duartin's anti-rickettsial activity via NF-κB inhibition.

Conclusion and Future Directions

The discovery of Duartin's potent and specific anti-rickettsial activity marks a significant step in the search for novel therapeutics against this challenging class of intracellular pathogens. While its historical context lies in phytochemistry, its future appears to be in infectious disease research.

Further research is imperative to:

-

Elucidate the precise molecular mechanism of action of Duartin.

-

Conduct in vivo studies to evaluate its efficacy and safety in animal models of rickettsial diseases.

-

Perform structure-activity relationship (SAR) studies to potentially optimize its anti-rickettsial potency and pharmacokinetic properties.

The findings presented in this whitepaper provide a comprehensive foundation for scientists and drug development professionals to build upon in the quest to translate the promise of Duartin into a clinically effective treatment for rickettsial infections.

References

- 1. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dalbergia odorifera: A review of its traditional uses, phytochemistry, pharmacology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure pre-requisites for isoflavones as effective antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Duartin (-): A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on the potential therapeutic applications of Duartin (-). The information is intended for research and development purposes only. Access to the full text of the cited primary literature, which contains more detailed experimental protocols and data, is recommended for any further investigation.

Executive Summary

Duartin (-), a naturally occurring isoflavonoid, has been investigated for its therapeutic potential in two primary areas: as an anti-rickettsial agent and as an anti-inflammatory compound. Research indicates that Duartin (-) is a promising candidate for the development of novel treatments for rickettsial diseases, demonstrating specific and effective inhibition of Rickettsia prowazekii growth in vitro without significant cytotoxicity. Conversely, studies on its anti-inflammatory properties have shown it to be ineffective in preclinical models of acute inflammation. This technical guide provides a detailed overview of the existing research, including available data, experimental methodologies, and conceptual workflows.

Anti-rickettsial Potential of Duartin (-)

A 2022 study by Lemenze et al. identified Duartin (-) as a potent and selective inhibitor of intracellular Rickettsia spp. growth.[1][2] The study utilized a high-throughput phenotypic screen to identify novel anti-rickettsial compounds. Duartin (-) emerged as a promising hit with confirmed in vitro activity against Rickettsia prowazekii, the etiological agent of epidemic typhus.[1][2]

Quantitative Data

The publicly available abstract of the primary study does not contain specific quantitative data such as EC₅₀ (half maximal effective concentration) or CC₅₀ (half maximal cytotoxic concentration). This data is crucial for a full assessment of the compound's potency and therapeutic window.

| Compound | Target Organism | Activity | Cytotoxicity | Quantitative Data (EC₅₀, CC₅₀, SI) | Reference |

| Duartin (-) | Rickettsia prowazekii | In vitro growth inhibition | Non-cytotoxic | Not available in abstract | [1][2] |

Experimental Protocols

The detailed experimental protocols are proprietary to the full research article. However, based on the abstract, the general methodology involved a multi-step process.

High-Throughput Phenotypic Screen: A fluorescence-based assay was developed to screen a library of small molecules for their ability to inhibit the growth of intracellular Rickettsia canadensis, used as a model organism. This "Rickettsia Aglow" assay likely involved infecting host cells (e.g., Vero cells) with Rickettsia expressing a fluorescent protein and then measuring the fluorescence intensity as a proxy for bacterial growth after treatment with the library compounds.

Counter-Screening for Cytotoxicity: Compounds that showed inhibition of rickettsial growth were likely counter-screened against uninfected host cells to identify and eliminate cytotoxic compounds. This step is critical to ensure that the observed anti-rickettsial activity is not due to general toxicity to the host cell.

In Vitro Confirmation of Activity: The most promising non-cytotoxic hits, including Duartin (-), were then further validated for their ability to inhibit the growth of the pathogenic species Rickettsia prowazekii in a cell-based infection model.

Experimental Workflow

The following diagram illustrates the logical workflow for the identification of Duartin (-) as an anti-rickettsial agent, as inferred from the study's abstract.

References

Duartin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Phytochemistry, Traditional Use, and Pharmacological Potential of a Promising Isoflavonoid (B1168493)

Introduction

Duartin, an isoflavonoid found in select medicinal plants, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of Duartin, consolidating available data on its traditional use, phytochemistry, and pharmacological activities. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for novel therapeutic agents.

Duartin has been identified as a constituent of plants used in Traditional Chinese Medicine (TCM), notably from the Dalbergia genus.[1] In TCM, plants containing Duartin have been traditionally used to promote blood circulation and alleviate pain.[2][3][4][5]

Phytochemistry

Isolation and Purification:

Duartin can be isolated from its natural sources, such as the heartwood of Dalbergia odorifera, through a series of chromatographic techniques. A general protocol involves the following steps:

-

Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol.

-

Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., a hexane-ethyl acetate (B1210297) gradient) to separate fractions based on polarity.

-

Purification: Fractions containing Duartin are further purified using repeated column chromatography, often employing Sephadex LH-20, to yield the pure compound.[6]

Pharmacological Activities

While extensive research specifically on Duartin is still emerging, preliminary studies and the broader investigation of isoflavonoids from its source plants suggest several areas of pharmacological interest.

Anti-inflammatory Activity

The anti-inflammatory potential of Duartin is a key area of investigation. The following table summarizes hypothetical quantitative data based on typical findings for similar isoflavonoids.

| Assay | Cell Line | Parameter | Hypothetical Value for Duartin | Reference Compound | Hypothetical Value for Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | IC₅₀ | 15 µM | L-NAME | 5 µM |

| Cyclooxygenase-2 (COX-2) Activity | Murine Macrophages | IC₅₀ | 25 µM | Celecoxib | 0.1 µM |

Experimental Protocols:

-

Nitric Oxide (NO) Production Assay:

-

RAW 264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of Duartin for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

-

After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-